molecular formula C17H23NO4 B2747367 2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide CAS No. 2034351-61-4

2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide

Cat. No.: B2747367
CAS No.: 2034351-61-4
M. Wt: 305.374
InChI Key: AGHGPMYHJXYVSW-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is a complex organic compound that features a cyclopentyl group, a benzo-dioxin moiety, and an acetamide functional group

Mechanism of Action

Target of Action

Compounds with similar structures, such as sulfonamides and benzodioxane derivatives, have been known to exhibit antibacterial properties . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Mode of Action

It’s worth noting that sulfonamides, which are structurally similar, are known to inhibit the folate synthetase enzyme, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them .

Biochemical Pathways

Sulfonamides, which share structural similarities, have been reported to display excellent inhibition properties against carbonic anhydrase . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .

Pharmacokinetics

It’s worth noting that sulfonamides, which are structurally similar, are known for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .

Result of Action

It’s worth noting that sulfonamides, which share structural similarities, have been reported to display excellent inhibition properties against carbonic anhydrase . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as sulfonamides, can be influenced by factors such as ph, temperature, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The benzo-dioxin moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various substituents on the aromatic ring of the benzo-dioxin moiety.

Scientific Research Applications

2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group, hydroxyethyl moiety, and acetamide functionality make it a versatile compound for various applications.

Properties

IUPAC Name

2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-14(11-18-17(20)9-12-3-1-2-4-12)13-5-6-15-16(10-13)22-8-7-21-15/h5-6,10,12,14,19H,1-4,7-9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHGPMYHJXYVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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